

# Application Note: Adsorption Isotherm Modeling of Acid Red 186 on Activated Carbon

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## Compound of Interest

Compound Name: Acid Red 186 free acid

CAS No.: 50335-05-2

Cat. No.: B1665443

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Target Audience: Environmental Researchers, Materials Scientists, and Chemical Engineers.

## Mechanistic Principles of AR186 Adsorption

Acid Red 186 (AR186) is a single azo, metal-complex dye characterized by the molecular formula  $C_{20}H_{14}N_4Na_2O_6S_2$  and a molecular weight of 548.46 g/mol [1]. It is highly soluble in water and extensively utilized in the textile, leather, and paint industries[1][2]. Due to its complex aromatic structure and stable sulfonate groups, AR186 is highly recalcitrant to conventional biological wastewater treatment.

Adsorption using activated carbon (AC) remains the gold standard for AR186 removal due to AC's high specific surface area, tunable microporosity, and favorable surface chemistry[3][4]. The binding of AR186 to activated carbon is governed by three primary causal mechanisms:

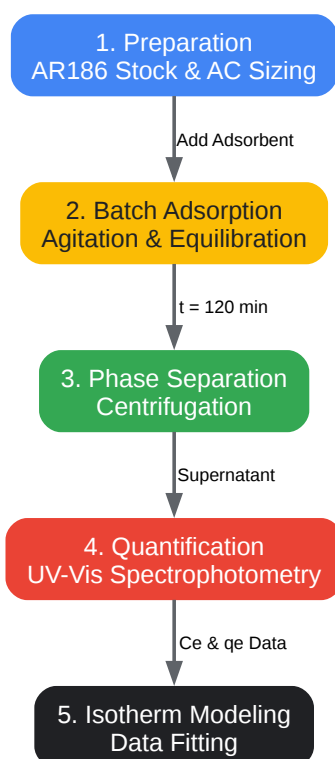
- **Electrostatic Interactions:** The anionic sulfonate groups of AR186 interact strongly with protonated functional groups on the AC surface, particularly under acidic conditions.
- **Dispersion Forces:** The aromatic rings of the azo dye engage in

stacking with the graphitic basal planes of the activated carbon matrix.

- Hydrogen Bonding: Hydroxyl and amine groups on the dye molecule form hydrogen bonds with oxygen-containing surface groups (e.g., carboxyl, phenolic) on the activated carbon.

## Experimental Workflow

The following workflow outlines the critical path from sample preparation to mathematical modeling.



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Experimental workflow for batch adsorption of AR186 on activated carbon.

## Self-Validating Batch Adsorption Protocol

To ensure data integrity, this experimental design operates as a self-validating system. It incorporates strict controls to account for dye loss to glassware, photolytic degradation, and background absorbance from carbon fines.

## Step-by-Step Methodology

### Step 1: Adsorbate and Adsorbent Preparation

- AR186 Stock Solution: Dissolve 1.000 g of AR186 powder[2] in 1 L of deionized water to create a 1000 mg/L stock solution. Causality: Using a high-concentration stock minimizes weighing errors and allows for precise serial dilutions (10–50 mg/L)[4].
- AC Sizing: Wash the activated carbon with distilled water to remove surface ash, dry at 105°C for 24 hours, and sieve to a uniform particle size (e.g., <45 µm)[3]. Causality: Particle size directly dictates the diffusion path length. A heterogeneous size distribution results in high variance in kinetic equilibration times, which skews thermodynamic isotherm data.

### Step 2: Batch Equilibration

- Transfer 50 mL of AR186 solutions at varying initial concentrations ( : 10, 20, 30, 40, 50 mg/L) into 100 mL Erlenmeyer flasks.
- Add a fixed dose of activated carbon (e.g., 1.5 g/L) to each flask[4].
- Quality Control (QC) Blanks:
  - Adsorbent Blank: 50 mL DI water + 1.5 g/L AC (Validates no UV-Vis absorbing compounds are leaching from the carbon).
  - Adsorbate Blank: 50 mL of 50 mg/L AR186 + No AC (Validates dye is not adsorbing to the flask walls).
- Agitate the flasks in an isothermal shaker at 150 rpm and 25°C for 120 minutes[4]. Causality: Agitation at 150 rpm minimizes the boundary layer resistance around the AC particles, ensuring the rate-limiting step is intraparticle diffusion rather than external mass transfer. 120 minutes is the established equilibrium time for AR186 on AC[4].

### Step 3: Phase Separation

- Transfer the suspension to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes.
- Causality: Centrifugation is strictly preferred over filtration. Syringe filters (e.g., PTFE or Nylon) possess their own surface chemistries that can competitively adsorb AR186, leading

to false-positive removal efficiencies. Centrifugation isolates the carbon without introducing a secondary adsorptive surface.

## Step 4: UV-Vis Quantification

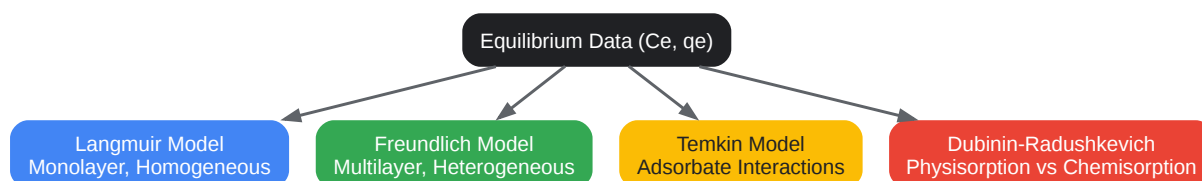
- Extract the supernatant and measure the absorbance using a UV-Vis spectrophotometer at the maximum absorption wavelength ( ) of AR186 (typically ~510-540 nm, verify empirically).
- Calculate the equilibrium concentration ( , mg/L) using a pre-established calibration curve.
- Calculate the equilibrium adsorption capacity ( , mg/g) using the mass balance equation:  
(Where V is volume in Liters, and W is AC mass in grams).

## Summary of Key Experimental Parameters

Parameter	Typical Value / Range	Mechanistic Rationale
Equilibrium Time	120 minutes	Sufficient time for AR186 to diffuse into AC micropores and reach dynamic equilibrium[4].
Adsorbent Dose	1.0 - 1.5 g/L	Provides optimal surface area-to-volume ratio without causing particle agglomeration[4].
Initial Concentration	10 - 50 mg/L	Covers the standard dynamic range for industrial textile effluents and UV-Vis linearity[4].
Langmuir	~7.62 mg/g	Maximum monolayer coverage capacity for specific AC formulations[3][4].

## Mathematical Modeling of Adsorption Isotherms

Adsorption isotherms describe the distribution of AR186 molecules between the liquid phase and the solid AC phase at equilibrium. Applying multiple models is necessary to deduce the physical and chemical nature of the adsorption process<sup>[5]</sup>.



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Logical framework for applying adsorption isotherm models to equilibrium data.

## Isotherm Models and Parameter Definitions

Isotherm Model	Non-Linear Equation	Linearized Equation	Key Parameters & Physical Meaning
Langmuir			<p>: Max capacity (mg/g).</p> <p>: Affinity constant (L/mg). Assumes monolayer adsorption on a homogeneous surface[5].</p>
Freundlich			<p>: Adsorption capacity indicator.</p> <p>: Heterogeneity factor. Assumes multilayer adsorption on a heterogeneous surface[5].</p>
Temkin			<p>: Heat of adsorption ( ).</p> <p>: Equilibrium binding constant. Accounts for indirect adsorbate-adsorbate interactions[5].</p>
Dubinin-Radushkevich			<p>: Mean free energy ( ). If <math>E &lt; 8</math> kJ/mol, the process is physisorption; if 8-16 kJ/mol, it is chemisorption[5].</p>

## Data Analysis & Quality Control

While linearized equations have historically been used to determine isotherm parameters via simple linear regression, this approach alters the error structure of the data and violates the assumptions of standard least-squares modeling.

Best Practice: It is highly recommended to use Non-Linear Regression (e.g., via OriginPro, GraphPad Prism, or Python's SciPy) to fit the

vs

data directly to the non-linear equations.

To validate the goodness-of-fit and select the most appropriate mechanistic model, rely on two statistical indicators:

- Coefficient of Determination (

): Values approaching 1.0 indicate a strong fit. For AR186 on activated carbon, both Langmuir and Freundlich models typically show high

values (>0.95), though one will usually edge out the other depending on the specific surface heterogeneity of the AC used[3][4][5].

- Non-linear Chi-square Test (

): A lower

value indicates a smaller difference between the experimental adsorption capacity and the model-predicted capacity, confirming the model's physical validity.

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